molecular formula C20H22N6O2S B2576187 N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021038-80-1

N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No. B2576187
CAS RN: 1021038-80-1
M. Wt: 410.5
InChI Key: YYTUCBUAOZMBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

Scientific Research Applications

Electrophilic Amination and Derivative Synthesis

A general approach to the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids demonstrates the utility of electrophilic amination in synthesizing amino acid derivatives, which might be extended to compounds like N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine. This process facilitates the creation of piperazic acid derivatives and other cyclic compounds, suggesting potential applications in synthesizing complex molecules for pharmaceutical research (Hannachi, Vidal, Mulatier, & Collet, 2004).

Anticancer Compound Synthesis

The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives highlights the role of piperazine-based structures in developing compounds with anticancer activity. This research underscores the potential of using complex piperazine derivatives, akin to this compound, in creating new therapeutic agents targeting various cancer types (Kumar, Kumar, Roy, & Sondhi, 2013).

Development of Anti-Diabetic Drugs

A family of triazolo-pyridazine-6-yl-substituted piperazines was evaluated for their potential as anti-diabetic medications, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition. This research highlights the therapeutic potential of pyridazine and piperazine derivatives in treating diabetes, pointing to similar possibilities for compounds like this compound (Bindu, Vijayalakshmi, & Manikandan, 2019).

Investigation of Pyridazinone Herbicides

Research on substituted pyridazinone compounds, including their impact on photosynthesis and the Hill reaction, provides insight into the phytotoxic mechanisms of these chemicals. This work contributes to understanding how structural modifications, like those in this compound, can influence biological activity, potentially leading to the development of new herbicides or plant growth regulators (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of various heterocyclic compounds, including pyrroles, pyridines, piperidines, and pyrazines, underline the importance of nitrogen-containing structures in pharmaceuticals and agrochemicals. This broad application spectrum suggests potential uses for this compound in creating novel compounds with high biological activity (Higasio & Shoji, 2001).

properties

IUPAC Name

6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-16-5-4-6-17(15-16)29(27,28)26-13-11-25(12-14-26)20-9-8-19(23-24-20)22-18-7-2-3-10-21-18/h2-10,15H,11-14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTUCBUAOZMBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.